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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the diastereoselective alkylation of N-
acetyl-(+)-pseudoephedrine amides. This method, pioneered by Andrew G. Myers, offers a

robust and highly stereocontrolled route to enantiomerically enriched carboxylic acids, alcohols,

aldehydes, and ketones.[1][2][3] The use of (+)-pseudoephedrine as a chiral auxiliary is

advantageous due to its low cost and the high crystallinity of the intermediate amides, often

facilitating purification by recrystallization.[2][4]

I. Overview of the Reaction
The Myers asymmetric alkylation involves the deprotonation of an N-acyl pseudoephedrine

amide using a strong base, typically lithium diisopropylamide (LDA), to form a lithium enolate.

This enolate then reacts with an alkyl halide electrophile in a highly diastereoselective manner.

[1] The presence of lithium chloride (LiCl) is often crucial for achieving high yields and

selectivities.[5][6] The chiral auxiliary can then be cleaved under acidic or basic conditions to

yield the desired chiral product.[7][8]

II. Experimental Workflow
The overall experimental workflow for the asymmetric alkylation of N-acetyl-(+)-
pseudoephedrine is depicted below.
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Caption: Experimental workflow for the asymmetric alkylation.

III. Detailed Experimental Protocols
A. Preparation of N-Acetyl-(+)-Pseudoephedrine Amide
This protocol describes the acylation of (+)-pseudoephedrine with an acid chloride.

Materials:

(+)-Pseudoephedrine

Acid chloride (e.g., propionyl chloride)

Triethylamine (Et3N)

Dichloromethane (CH2Cl2), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine

Anhydrous magnesium sulfate (MgSO4)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Procedure:

To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH2Cl2 (0.2 M) at 0 °C under a

nitrogen atmosphere, add triethylamine (1.5 eq).

Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by

TLC until the starting material is consumed.

Quench the reaction by adding saturated aqueous NaHCO3 solution.

Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure.

The crude product can be purified by flash chromatography or recrystallization.

B. Diastereoselective Alkylation of the N-Acetyl-(+)-
Pseudoephedrine Amide
This protocol details the enolization and subsequent alkylation of the pseudoephedrine amide.

[2]

Materials:

N-Acetyl-(+)-pseudoephedrine amide
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Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Lithium chloride (LiCl), anhydrous

Alkyl halide (e.g., benzyl bromide)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO4)

Schlenk flask or oven-dried round-bottom flask with a septum

Syringes

Procedure:

In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium

diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq)

in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.

In a separate oven-dried flask, dissolve the N-acetyl-(+)-pseudoephedrine amide (1.0 eq)

and anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M).

Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via

cannula or syringe. Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30

minutes, and finally at room temperature for 15 minutes to ensure complete enolization.

Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.[7][9]
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Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours

depending on the electrophile.

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

Extract the mixture with EtOAc (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure.

The crude product can be purified by flash chromatography or recrystallization to yield the

alkylated amide. Diastereomeric ratios can be determined by HPLC or 1H NMR analysis.[7]

IV. Quantitative Data Summary
The following tables summarize representative yields and diastereomeric ratios for the

alkylation of various pseudoephedrine amides.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides[7][9]

Entry
R in R-CH2-
CON(Me)Ps

Alkyl Halide
(R'-X)

Product Yield (%)
Diastereom
eric Ratio
(dr)

1 H CH3I CH3CH2- 88 >99:1

2 H C2H5I CH3(CH2)2- 83 >99:1

3 H BnBr PhCH2CH2- 80 >99:1

4 H n-BuI CH3(CH2)4- 70 >99:1

5 CH3 CH3I (CH3)2CH- 89 98:2

6 Ph CH3I Ph(CH3)CH- 88 97:3

Table 2: Formation of Quaternary Centers via Enolization-Alkylation[8][9]
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Entry Starting Amide Alkyl Halide Yield (%)
Diastereomeri
c Ratio (dr)

1

α-

Methylbutyramid

e

Allyl Bromide 92 95:5

2

α-

Methylbutyramid

e

Benzyl Bromide 91 96:4

3

α-

Phenylbutyramid

e

Methyl Iodide 85 >99:1

4

α-

Phenylbutyramid

e

Ethyl Iodide 82 98:2

V. Cleavage of the Chiral Auxiliary
The alkylated pseudoephedrine amides can be readily converted to the corresponding

carboxylic acids, alcohols, aldehydes, or ketones.

A. Hydrolysis to Carboxylic Acids
Acidic Hydrolysis:[7]

Conditions: 9 N H2SO4 in dioxane, 115 °C.

Outcome: High yields of the enantiomerically enriched carboxylic acid.

Basic Hydrolysis:[7][8]

Conditions: Tetrabutylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water,

95 °C.

Outcome: Generally high-yielding and avoids racemization.
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B. Reduction to Alcohols
Conditions: Reduction with a suitable hydride reagent such as LiAlH4 or LiBH4.

Outcome: Provides the corresponding primary alcohol.

VI. Logical Relationship of Stereochemical Control
The high diastereoselectivity of the alkylation is attributed to the chelation of the lithium cation

by the enolate oxygen and the oxygen of the pseudoephedrine auxiliary. This forms a rigid

chair-like transition state that directs the incoming electrophile to one face of the enolate.

Caption: Chelation-controlled stereochemical model.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory

setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction

conditions may need to be optimized for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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